Benzyl 2-chloroethyl sulfone

Catalog No.
S750394
CAS No.
66998-67-2
M.F
C9H11ClO2S
M. Wt
218.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-chloroethyl sulfone

CAS Number

66998-67-2

Product Name

Benzyl 2-chloroethyl sulfone

IUPAC Name

2-chloroethylsulfonylmethylbenzene

Molecular Formula

C9H11ClO2S

Molecular Weight

218.7 g/mol

InChI

InChI=1S/C9H11ClO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

CKNUUVURUUCDGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCl

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCl

Benzyl 2-chloroethyl sulfone is an organic compound with the molecular formula C₉H₁₁ClO₂S. It features a benzyl group attached to a 2-chloroethyl sulfone moiety, which is characterized by the presence of a sulfonyl group (–SO₂) bonded to a chloroethyl chain. This compound is notable for its potential applications in various

Synthesis of other molecules

Benzyl 2-chloroethyl sulfone can be used as a starting material for the synthesis of various other molecules. For example, it can be used to prepare alkylating agents, which are useful for introducing new functional groups into organic molecules [].

Precursor for biologically active compounds

Benzyl 2-chloroethyl sulfone can be modified to create new compounds with potential biological activity. Studies have shown activity against certain cancer cell lines []. However, further research is needed to determine its efficacy and safety in vivo.

Material science applications

Benzyl 2-chloroethyl sulfone has been investigated for its potential use in the development of new materials. For instance, it has been explored as a precursor for the synthesis of ionic liquids, which are salts with unique properties that make them useful in various applications such as catalysis and electrochemistry [].

, including:

  • Radical Annulation/Sulfonation: The compound can undergo radical reactions, which are crucial for synthesizing complex molecules .
  • Degradation Reactions: It has been studied for its degradation pathways, particularly in the context of chemical warfare simulants like sulfur mustard and 2-chloroethyl ethyl sulfide. These studies often involve metal-organic frameworks as catalysts for degradation .
  • Electrophilic Substitution: The presence of the sulfone group makes it susceptible to electrophilic attack, allowing for further functionalization of the molecule.

Benzyl 2-chloroethyl sulfone exhibits significant biological activity, particularly as an antimicrobial agent. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies. The compound's ability to degrade harmful agents also positions it as a possible therapeutic agent in decontamination processes .

The synthesis of Benzyl 2-chloroethyl sulfone can be achieved through various methods:

  • Chlorination of Benzyl Sulfone:
    • React benzyl sulfone with thionyl chloride or phosphorus pentachloride to introduce the chloroethyl group.
  • Nucleophilic Substitution:
    • Treating benzyl chloride with sodium sulfinate in the presence of a base can yield the sulfone derivative.
  • Multi-step Synthesis:
    • A more complex approach may involve multiple steps, starting from simpler precursors and incorporating chlorination and sulfonation steps sequentially .

Benzyl 2-chloroethyl sulfone has several noteworthy applications:

  • Chemical Warfare Agent Simulants: Due to its structural similarities to toxic agents, it is used in research aimed at developing neutralization methods for chemical warfare agents .
  • Pharmaceuticals: Its biological properties suggest potential use in drug development, particularly as an antimicrobial or anti-cancer agent.
  • Synthetic Chemistry: It serves as a useful intermediate in organic synthesis, facilitating the creation of more complex molecules through various transformations.

Studies involving Benzyl 2-chloroethyl sulfone have focused on its interactions with various catalysts and biological systems:

  • Catalytic Degradation: Research has demonstrated that metal-organic frameworks can effectively catalyze the degradation of this compound, highlighting its potential in environmental remediation .
  • Biological Interactions: Investigations into how this compound interacts with microbial systems may reveal insights into its efficacy as an antimicrobial agent.

Benzyl 2-chloroethyl sulfone shares structural and functional characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Benzyl SulfoneContains a benzyl group and sulfonyl groupLacks chlorine substitution
2-Chloroethyl SulfideContains chloroethyl but no benzyl groupMore reactive due to lack of stabilizing benzyl group
Sulfur MustardContains sulfur and chloroethyl groupsHighly toxic; primarily used as a chemical weapon
Benzyl 3-chloropropyl SulfoneSimilar structure but different alkyl chainDifferent reactivity profile due to chain length

Benzyl 2-chloroethyl sulfone is unique due to its specific combination of functional groups that allow it to participate in diverse

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

66998-67-2

Wikipedia

(((2-Chloroethyl)sulphonyl)methyl)benzene

Dates

Modify: 2023-08-15

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